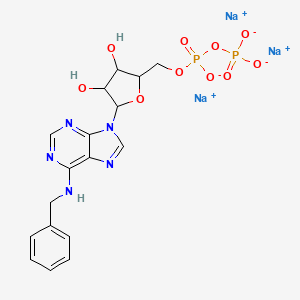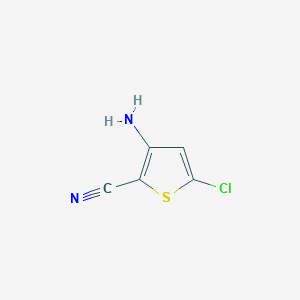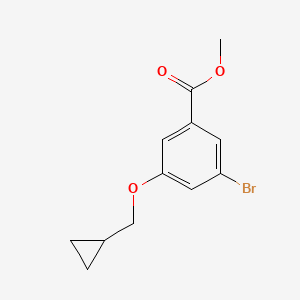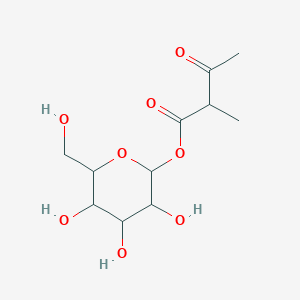
2-Benzyldibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyldibenzofuran is an organic compound with the molecular formula C19H14O It is a derivative of dibenzofuran, where a benzyl group is attached to the second position of the dibenzofuran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyldibenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran and benzyl chloride.
Reaction Conditions: A common method involves the Friedel-Crafts alkylation reaction. Dibenzofuran is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Procedure: The reaction mixture is heated under reflux conditions, allowing the benzyl group to attach to the second position of the dibenzofuran ring.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyldibenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields more saturated hydrocarbons.
Substitution: Results in halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Benzyldibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Benzyldibenzofuran exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes, receptors, or DNA, influencing various biochemical pathways.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
2-Benzyldibenzofuran can be compared with other dibenzofuran derivatives:
Similar Compounds: Dibenzofuran, 2-Methyldibenzofuran, 2-Phenyldibenzofuran.
Uniqueness: The presence of the benzyl group at the second position distinguishes this compound from its analogs, potentially altering its chemical reactivity and biological activity.
Propiedades
Número CAS |
99329-32-5 |
|---|---|
Fórmula molecular |
C19H14O |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
2-benzyldibenzofuran |
InChI |
InChI=1S/C19H14O/c1-2-6-14(7-3-1)12-15-10-11-19-17(13-15)16-8-4-5-9-18(16)20-19/h1-11,13H,12H2 |
Clave InChI |
PPEMUKPVSUNUMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12075923.png)

![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)








![[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine](/img/structure/B12075977.png)


